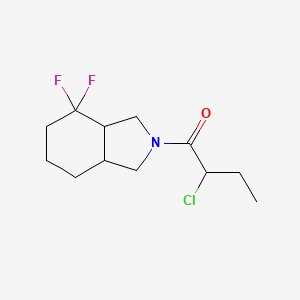

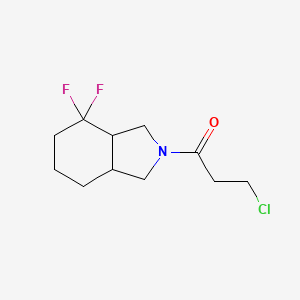

![molecular formula C9H15N3O2 B1478875 5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1861402-84-7](/img/structure/B1478875.png)

5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Vue d'ensemble

Description

“5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of polyfunctional hexahydropyrrolo[3,4-b]pyrrole . These compounds are the core of numerous compounds with various useful properties. For example, they are used as optoelectronic materials, pigments for varied purposes, and are characterized by a variety of biological activities .

Synthesis Analysis

A new synthetic approach to polyfunctional hexahydropyrrolo[3,4-b]pyrroles was developed based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters . A highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of imide cycle .Molecular Structure Analysis

The molecular structure of “5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is tricyclic, condensed at the C(4)–N(5) bond with five-, six-, or seven-membered heterocycles .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” are based on the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides .Applications De Recherche Scientifique

Optoelectronic Materials

This compound serves as a core structure in the development of optoelectronic materials . Its conjugated system and nitrogen-containing heterocycle make it ideal for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. The electron-rich nature of the pyrrole ring contributes to charge transfer processes essential for these applications .

Pigments and Dyes

Due to its vibrant coloration and stability, this compound is used in the synthesis of pigments for various purposes. These pigments find applications in industrial dyeing processes, including textiles and inks, offering durability and a wide range of hues .

Biological Activity

The bicyclic structure of this compound is similar to that found in many biologically active molecules. It has been studied for its potential as an inhibitor of protein methyltransferases and glycosyltransferases, which are key enzymes in epigenetic and carbohydrate metabolism pathways, respectively .

Serotonin Receptor Modulation

Derivatives of this compound have been explored as agonists for various serotonin 5-HT receptors. These receptors play a significant role in neurological processes, and modulation of these receptors can lead to potential treatments for depression, anxiety, and other mood disorders .

Integrin Antagonism

The compound has been identified as a structural analog for antagonists of integrin VLA-4. This integrin is involved in immune responses and inflammation, and antagonists can be used to treat conditions like asthma and multiple sclerosis .

Antibacterial Agents

Research has indicated that this compound’s derivatives can serve as promising structural analogs for antibacterial fluoroquinolones. These analogs can potentially overcome bacterial resistance mechanisms, leading to new classes of antibiotics .

Synthetic Chemistry

In synthetic chemistry, this compound is utilized in domino reactions, such as the Hantzsch-type process. It involves initial nucleophilic addition or substitution followed by intramolecular nucleophilic addition, allowing for the construction of complex molecules efficiently .

Cycloaddition Reactions

The compound is also a key intermediate in (3+2) cycloaddition reactions, which are instrumental in synthesizing C(4)–N(5)-condensed tetrahydropyrrolopyrrole-1,3-diones. These reactions are valuable for creating tricyclic structures that are prevalent in many alkaloids and pharmacologically active compounds .

Propriétés

IUPAC Name |

5-(3-aminopropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c10-2-1-3-12-4-6-7(5-12)9(14)11-8(6)13/h6-7H,1-5,10H2,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTDSTCNQNNCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1CCCN)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

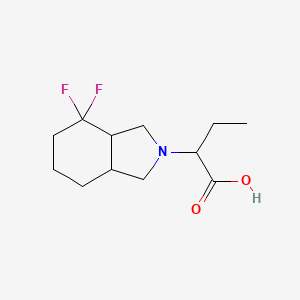

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478792.png)

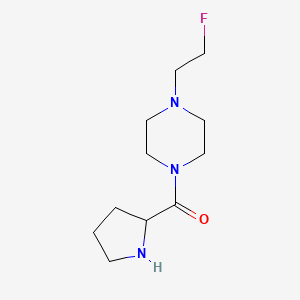

![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1478793.png)

![3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478802.png)

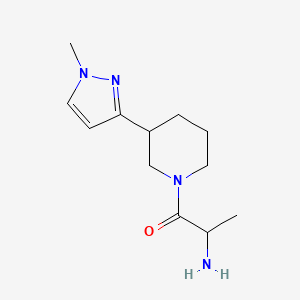

![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-4-yl)methanone](/img/structure/B1478803.png)

![6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1478804.png)

![5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478809.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid](/img/structure/B1478812.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478813.png)

![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478814.png)